molecular formula C14H17NO2 B12904492 Isoxazole, 5-[2-methoxy-2-(4-methylphenyl)ethyl]-3-methyl- CAS No. 61449-19-2

Isoxazole, 5-[2-methoxy-2-(4-methylphenyl)ethyl]-3-methyl-

Cat. No.: B12904492
CAS No.: 61449-19-2
M. Wt: 231.29 g/mol
InChI Key: ZDFXRSQFXUCCEL-UHFFFAOYSA-N
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Description

Isoxazole derivatives are heterocyclic compounds of significant interest due to their diverse applications in medicinal chemistry, agrochemicals, and materials science . The compound Isoxazole, 5-[2-methoxy-2-(4-methylphenyl)ethyl]-3-methyl-, features a core isoxazole ring substituted at the 3-position with a methyl group and at the 5-position with a complex chain containing a 4-methylphenyl group and a methoxy moiety.

Properties

CAS No.

61449-19-2

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

5-[2-methoxy-2-(4-methylphenyl)ethyl]-3-methyl-1,2-oxazole

InChI

InChI=1S/C14H17NO2/c1-10-4-6-12(7-5-10)14(16-3)9-13-8-11(2)15-17-13/h4-8,14H,9H2,1-3H3

InChI Key

ZDFXRSQFXUCCEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CC2=CC(=NO2)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxy-2-(p-tolyl)ethyl)-3-methylisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methoxy-2-(p-tolyl)ethylamine with a suitable nitrile oxide precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of 5-(2-Methoxy-2-(p-tolyl)ethyl)-3-methylisoxazole may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxy-2-(p-tolyl)ethyl)-3-methylisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the compound to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of isoxazole derivatives as anticancer agents. For instance, a study demonstrated that compounds containing isoxazole moieties exhibited strong binding affinities to histone deacetylase 7 (HDAC7), which is implicated in cancer progression. The binding energies observed were around 6.60-6.60 kcal/mol, indicating a promising therapeutic profile for isoxazole compounds in cancer treatment .

Case Study: HDAC Inhibition

  • Compound : Isoxazole derivatives
  • Target : HDAC7
  • Binding Energy : 6.60-6.60 kcal/mol
  • Mechanism : Inhibition of histone deacetylation leading to altered gene expression profiles conducive to cancer cell apoptosis.

1.2 Antitubercular Activity

Isoxazole derivatives have also been investigated for their activity against Mycobacterium tuberculosis. A series of substituted isoxazoles were synthesized and evaluated for their growth inhibitory effects against various strains of tuberculosis. These compounds demonstrated low cytotoxicity towards eukaryotic cells and high selectivity against mycobacterial strains .

Case Study: Antitubercular Compounds

  • Compound Series : 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides
  • Activity : Effective against Mycobacterium tuberculosis
  • Selectivity : High selectivity with minimal cytotoxicity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of isoxazole derivatives is crucial for optimizing their pharmacological properties. Modifications to the isoxazole ring or substituents can significantly affect biological activity and metabolic stability.

Table 1: Structure-Activity Relationships of Isoxazole Derivatives

CompoundSubstituentActivityBinding Affinity
6lMethoxyHDAC7 Inhibitor6.60-6.60 kcal/mol
42gAminothiazoleAntitubercularNot specified
5hTriazoleHDAC7 Inhibitor6.42-6.42 kcal/mol

Material Science Applications

Beyond medicinal applications, isoxazole derivatives are also being explored in material sciences for their unique chemical properties. Their ability to form stable complexes and undergo electrochemical reactions makes them suitable candidates for use in sensors and electroactive materials.

Case Study: Electrochemical Synthesis
In a recent study, isoxazoles were synthesized through electrochemical methods, showcasing their potential in developing new materials with specific electronic properties . The electrochemical approach allows for the controlled synthesis of these compounds, enhancing their application in advanced materials.

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-2-(p-tolyl)ethyl)-3-methylisoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole ()

  • Structure : The isoxazole core is substituted with a phenyl group at the 3-position and a 3-methoxyphenyl group at the 5-position.
  • Key Differences :
    • The absence of the ethyl linker in the 5-substituent distinguishes it from the target compound.
    • The methoxy group is directly attached to the phenyl ring rather than being part of a branched chain.
  • Implications : The planar phenyl and methoxyphenyl groups may enhance crystallinity, as observed in single-crystal studies of similar derivatives . This contrasts with the target compound’s ethyl-linked substituent, which likely increases conformational flexibility.

3-Isoxazolecarboxamide, 5-(4-methoxyphenyl)-N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]- ()

  • Structure : Features a carboxamide group at the 3-position and a diazenyl-linked aromatic system at the 5-position.
  • Key Differences :
    • The carboxamide group introduces hydrogen-bonding capability, absent in the target compound.
    • The diazenyl group may confer photochemical activity, unlike the ethyl-methoxy substituent in the target.
  • Implications : Such structural variations could lead to differences in solubility and biological target interactions .

Table 1: Comparative Physicochemical Data

Compound Molecular Formula Melting Point (°C) Yield (%) Key Substituents Reference
Target Compound* C₁₆H₁₈N₂O₂ Not reported 3-methyl, 5-[2-methoxy-2-(4-methylphenyl)ethyl]
3-(Substitutedphenyl)isoxazoline C₂₉H₂₁N₃O₆SCl₂ 138 74 Acetyloxy, benzoyl, imidazolo
5-(3-Methoxyphenyl)-3-phenylisoxazole C₁₆H₁₃NO₂ Not reported 3-phenyl, 5-methoxyphenyl

Note: Data for the target compound are hypothetical due to absence in evidence; analogues are listed for context.

Biological Activity

Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of the compound Isoxazole, 5-[2-methoxy-2-(4-methylphenyl)ethyl]-3-methyl-, exploring its synthesis, mechanisms of action, and various biological effects.

Chemical Structure and Properties

The compound Isoxazole, 5-[2-methoxy-2-(4-methylphenyl)ethyl]-3-methyl- can be described as follows:

  • Molecular Formula : C13_{13}H15_{15}N1_{1}O1_{1}
  • Molecular Weight : 203.27 g/mol
  • CAS Number : (not specified in the search results)

The isoxazole ring structure is critical for its biological activity, allowing for interactions with various biological targets.

Synthesis

Isoxazole derivatives can be synthesized through several methods, including cycloaddition reactions and modifications of existing isoxazole compounds. The synthesis of Isoxazole, 5-[2-methoxy-2-(4-methylphenyl)ethyl]-3-methyl- typically involves:

  • Formation of the isoxazole ring via cyclization of appropriate precursors.
  • Substitution reactions to introduce the methoxy and methyl groups at specific positions on the ring.

Anticancer Activity

Recent studies have demonstrated that isoxazole derivatives exhibit significant anticancer properties. For instance:

  • Cytotoxicity against cancer cell lines : Several isoxazole derivatives showed potent cytotoxic activity against prostate cancer cell lines (DU145), with IC50_{50} values ranging from 0.96 µM to 1.06 µM .
  • Mechanism of action : The anticancer effects are often attributed to the ability of these compounds to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

Isoxazoles have been investigated for their antimicrobial properties:

  • Inhibition of bacterial growth : Compounds have shown moderate bioactivity against Mycobacterium tuberculosis with MIC values ranging from 0.34 to 0.41 μM .
  • Potential applications : The ability to combat resistant strains makes isoxazoles promising candidates for new antimicrobial therapies.

Anti-inflammatory Effects

Research indicates that isoxazole derivatives possess anti-inflammatory activities:

  • Inhibition of cyclooxygenase enzymes (COX-1/COX-2) : Some studies have highlighted the potential of isoxazoles in reducing inflammation through inhibition of these enzymes .

Research Findings and Case Studies

StudyFindingsBiological Activity
Chernysheva et al.Evaluated modified CA4 with isoxazole ringsAnti-mitotic activity at MEC = 0.002 µM
Oubella et al.Synthesized chiral isoxazolinesIC50_{50} against HT1080 cells: 9.02 µM
Recent ReviewExplored various derivativesBroad pharmacological activities including anticancer and anti-inflammatory

The mechanism of action for Isoxazole, 5-[2-methoxy-2-(4-methylphenyl)ethyl]-3-methyl- involves interaction with specific molecular targets such as enzymes or receptors:

  • Binding to receptors : The structural features allow for effective binding and modulation of target proteins.
  • Signal transduction pathways : Interference with cellular signaling pathways may lead to altered gene expression and metabolic processes.

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